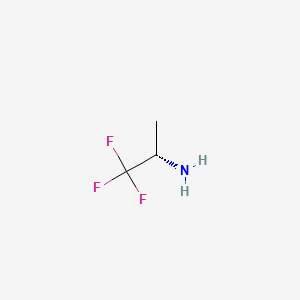

(S)-1,1,1-trifluoropropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLKBMPULDPTA-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1,1,1 Trifluoropropan 2 Amine

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer, bypassing the need for separating a racemic mixture. Several key approaches have been developed.

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. In the context of synthesizing (S)-1,1,1-trifluoropropan-2-amine, this typically involves the reduction of a prochiral precursor, such as a trifluoromethyl-substituted imine or ketone. The use of chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral phosphine (B1218219) ligands, is crucial for inducing enantioselectivity. nih.govrsc.orgub.edu For instance, the asymmetric hydrogenation of 1,1,1-trifluoroacetone (B105887) can yield (S)-1,1,1-trifluoro-2-propanol, a precursor that can be converted to the target amine. google.com The success of this method hinges on the catalyst's ability to differentiate between the two faces of the prochiral substrate, leading to the preferential formation of one enantiomer. nih.gov

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example is the use of a chiral sulfinamide auxiliary. soton.ac.uksoton.ac.uk In a three-step synthesis, a geometrically pure Z-sulfinimine is reduced with reagents like sodium borohydride (B1222165) (NaBH₄) or L-selectride. soton.ac.ukresearchgate.net This reduction leads to the corresponding (R)- or (S)-configured amine derivatives with diastereomeric excesses (de) ranging from 92-96%. soton.ac.uk The sulfinamide auxiliary is then cleaved, typically under acidic conditions, to yield the enantiomerically enriched amine. researchgate.net

Table 1: Chiral Auxiliary-Mediated Synthesis of (S)-1,1,1-trifluoropropan-2-amine This table is interactive. Users can sort and filter the data.

| Auxiliary | Reducing Agent | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| Chiral Sulfinamide | NaBH₄ | 92-96% | soton.ac.uk |

Chiral Catalyst-Driven Transformations

This approach utilizes a chiral catalyst to directly transform a prochiral substrate into an enantiomerically enriched product without the need for covalent attachment of a chiral auxiliary. Chiral aldehyde catalysis, for example, has emerged as a powerful tool for the asymmetric α-functionalization of primary amines. nih.gov While not directly applied to the synthesis of (S)-1,1,1-trifluoropropan-2-amine in the provided information, this strategy represents a potential avenue for its enantioselective synthesis.

Enzymatic and Biocatalytic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as ketoreductases and transaminases, can catalyze reactions with exceptional enantioselectivity under mild conditions. nih.govresearchgate.net For instance, the enzymatic reduction of a β-amino trifluoromethylketone has been explored for the synthesis of related chiral amino alcohols. researchgate.net Transaminases are particularly noteworthy for their ability to convert ketones to chiral amines with high enantiomeric excess. nih.gov Ketoreductases, sourced from organisms like Lactobacillus brevis, have been successfully used in the asymmetric reduction of trifluoropropanone to the corresponding alcohol with greater than 99% enantiomeric excess (ee). This alcohol can then be converted to the desired amine.

Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate the desired enantiomer.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid. soton.ac.uk The resulting products are a pair of diastereomeric salts ((S)-amine-(+)-acid and (R)-amine-(+)-acid). Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org One diastereomer will typically be less soluble and will crystallize out of the solution first. After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base. This method has been successfully applied to resolve racemic 1,1,1-trifluoropropan-2-amine (B128076), achieving up to 99% ee. soton.ac.uk The design of such a resolution process can be optimized by understanding the phase diagram of the multicomponent system. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| (S)-1,1,1-trifluoropropan-2-amine |

| (S)-1,1,1-trifluoro-2-propanol |

| 1,1,1-trifluoroacetone |

| L-selectride |

| Sodium borohydride |

Chromatographic Chiral Separation Methodologies

The resolution of racemic 1,1,1-trifluoropropan-2-amine into its constituent enantiomers is a critical step for applications requiring stereochemically pure compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are powerful techniques for this purpose.

The choice of CSP and mobile phase composition is paramount for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. For instance, cellulose-based columns have demonstrated success in the enantioselective separation of various chiral amines and their derivatives. mdpi.com The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for both analytical and preparative chiral separations due to its advantages of high speed and reduced solvent consumption, aligning with green chemistry principles. wiley.comchromatographyonline.com For primary amines, which can be challenging to resolve on polysaccharide phases, crown ether-based CSPs have shown particular promise. wiley.com These stationary phases, like Crownpak® CR-I(+), utilize the principle of host-guest chemistry, where the primary ammonium (B1175870) ion forms a complex with the chiral crown ether, allowing for effective enantiomeric discrimination. wiley.com

The mobile phase composition, including the choice of co-solvent and additives, is crucial. In SFC, carbon dioxide is the primary mobile phase, mixed with a polar organic modifier like methanol. For separations on crown ether columns, an acidic additive such as trifluoroacetic acid (TFA) is typically required, while polysaccharide columns often necessitate a basic additive like ammonium hydroxide (B78521) or diethylamine (B46881) to achieve good peak shape and resolution. mdpi.comwiley.com

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase Additives | Analyte Class | Reference |

|---|---|---|---|---|

| SFC | Crownpak® CR-I(+) (Crown Ether) | Acidic (e.g., Trifluoroacetic Acid) | Primary Amines | wiley.com |

| SFC/HPLC | Cyclofructan-based | Trifluoroacetic Acid–Triethylamine | Primary Amines | chromatographyonline.com |

| HPLC | Cellulose-based (ODH®, LUX-3®) | Basic (e.g., Diethylamine) | Chiral Amines and Amides | mdpi.com |

Multi-Step Synthesis Pathways from Achiral Precursors

The asymmetric synthesis of (S)-1,1,1-trifluoropropan-2-amine from achiral starting materials is a key focus of synthetic research, avoiding the need for classical resolution of a racemate. Several elegant strategies have been developed, often relying on catalysis or the use of chiral auxiliaries.

Synthesis via Chiral Sulfinamide Auxiliary

A robust method involves the condensation of an achiral ketone, 1,1,1-trifluoroacetone, with a chiral tert-butanesulfinamide auxiliary. soton.ac.uksoton.ac.uk This reaction forms a sulfinimine intermediate. The subsequent diastereoselective reduction of the C=N bond, for example with sodium borohydride (NaBH₄) or L-Selectride, establishes the new stereocenter. soton.ac.uksoton.ac.uk The choice of reducing agent can influence the stereochemical outcome. soton.ac.uk Finally, the sulfinyl auxiliary group is removed under acidic conditions to yield the desired enantiomerically enriched primary amine. soton.ac.uk This pathway provides high diastereoselectivity, often exceeding 92-96% de. soton.ac.uksoton.ac.uk

Catalytic Asymmetric Isomerization of Imines

A more atom-economical approach is the catalytic enantioselective isomerization of trifluoromethyl imines. brandeis.eduacs.org In this strategy, an achiral N-benzyl trifluoromethyl imine, formed from 1,1,1-trifluoroacetone and benzylamine, is converted into the corresponding enamine through a 1,3-proton shift. acs.org This transformation is catalyzed by a chiral organic catalyst, such as a modified cinchona alkaloid. acs.org The process can achieve high enantioselectivities for a range of both aromatic and aliphatic trifluoromethylated amines. brandeis.eduacs.org

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective route to chiral amines. Engineered enzymes, such as variants of cytochrome c, have been developed to catalyze the asymmetric insertion of a carbene into an N-H bond. acs.orgharvard.edu This method can produce chiral α-trifluoromethyl amino esters with excellent yields and high enantiomeric ratios (e.g., 95:5 er) from achiral amine and diazo precursors. acs.orgharvard.edu The enantioselectivity can even be inverted to produce the opposite enantiomer by modifying the diazo reagent, showcasing the fine-tunability of these biocatalytic systems. harvard.edu

| Methodology | Achiral Precursor(s) | Key Reagent/Catalyst | Key Transformation | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | 1,1,1-Trifluoroacetone | (R)- or (S)-tert-Butanesulfinamide, Reducing Agent (e.g., NaBH₄) | Diastereoselective reduction of a sulfinimine | 92–96% de | soton.ac.uksoton.ac.uk |

| Catalytic Isomerization | N-Benzyl trifluoromethyl imine | Chiral Organic Catalyst (e.g., Cinchona Alkaloid) | Enantioselective 1,3-proton shift | High enantioselectivities | brandeis.eduacs.org |

| Biocatalysis | Aryl amine, Benzyl 2-diazotrifluoropropanoate | Engineered Cytochrome c Variants | Asymmetric N-H carbene insertion | Up to 95:5 er | acs.orgharvard.edu |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry, particularly atom economy, are increasingly influential in evaluating and designing synthetic routes. jocpr.comrsc.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org

When comparing the synthetic methodologies for (S)-1,1,1-trifluoropropan-2-amine, significant differences in their green credentials become apparent.

Chiral Auxiliary Method: While effective and diastereoselective, the use of a stoichiometric chiral auxiliary, such as tert-butanesulfinamide, has a lower atom economy. soton.ac.uk The auxiliary is a significant part of the intermediate's mass but is removed and becomes a waste product in the final step. This pathway also involves multiple steps, including protection and deprotection, which can generate additional waste streams and require purification by chromatography, consuming large volumes of solvent.

Atom Economy Calculation Example: Consider the key transformation in the catalytic isomerization: the conversion of the imine to the product amine. This is a rearrangement reaction, meaning all atoms of the starting material are incorporated into the product. Therefore, the atom economy of this specific step is 100%, which is ideal from a green chemistry perspective. jocpr.com

Stereochemical Integrity and Enantiopurity Assessment

Analytical Techniques for Enantiomeric Excess Determination

Enantiomeric excess quantifies the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. Several chromatographic and spectroscopic methods are employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like 1,1,1-trifluoropropan-2-amine (B128076). However, due to the high polarity of primary amines, which can lead to poor peak shape and column adsorption, direct analysis is often challenging. To overcome this, derivatization is commonly employed to convert the amine into a less polar, more volatile species. nih.govchromatographyonline.com

Two main approaches are used in chiral GC:

Direct Separation: The derivatized or underivatized enantiomers are separated on a GC column containing a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly common and effective for this purpose. rsc.org

Indirect Separation: The amine is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. researchgate.net For instance, trifluoroacetyl-L-prolyl chloride has been used as a CDA to create diastereomeric amides from chiral amines, which are then analyzed by GC-MS. researchgate.net

Common derivatizing agents for amines in GC analysis include trifluoroacetic anhydride (B1165640), which reacts with the amine to form a trifluoroacetamide (B147638) derivative. mdpi.comnih.gov

Table 1: Chiral GC Methodologies for Amine Separation

| Method | Principle | Stationary Phase | Derivatizing Agent Example |

|---|---|---|---|

| Direct Separation | Enantiomers separated on a chiral column. | Chiral (e.g., Cyclodextrin-based, Proline-based mdpi.com) | Trifluoroacetic anhydride mdpi.com |

| Indirect Separation | Enantiomers converted to diastereomers before separation. | Achiral | Trifluoroacetyl-L-prolyl chloride researchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of a wide array of chiral compounds, including amines. yakhak.org Polysaccharide-based chiral stationary phases (CSPs) are particularly successful in this field. hplc.euscience.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, can differentiate between enantiomers based on subtle differences in their interactions, such as hydrogen bonding, dipole-dipole, and π-π interactions.

For the analysis of (S)-1,1,1-trifluoropropan-2-amine and related chiral amines, columns like Chiralpak® and Chiralcel® are frequently utilized. yakhak.org The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. science.gov In some cases, derivatization of the amine with a chromophoric or fluorophoric tag, such as a nitrobenzoxadiazole (NBD) group, can enhance detection sensitivity and may improve chiral recognition by the stationary phase. yakhak.org

Table 2: Common Chiral HPLC Stationary Phases for Amine Resolution

| CSP Type | Backbone | Common Selector | Typical Application |

|---|---|---|---|

| Coated | Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Broad applicability for chiral amines. yakhak.org |

| Immobilized | Amylose | Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE) | High enantioselectivity for NBD-derivatized amines. yakhak.org |

| Immobilized | Amylose | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | Resolution of α-amino acid esters. yakhak.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when used in conjunction with chiral auxiliary agents. The presence of the trifluoromethyl (-CF3) group in (S)-1,1,1-trifluoropropan-2-amine makes ¹⁹F NMR a particularly sensitive and effective method. rsc.orgresearchgate.netnih.gov The high natural abundance and sensitivity of the ¹⁹F nucleus, combined with a lack of background signals in most samples, provides a clear window for analysis. nih.govrsc.org

The general strategies involve:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral agent (e.g., Mosher's acid or a derivative) to form diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum (e.g., different chemical shifts in the ¹⁹F NMR spectrum). The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of the original amine. In one novel approach, (R)-1,1,1-trifluoropropan-2-amine itself has been used as a CDA to determine the enantiomeric excess of chiral carboxylic acids via ¹⁹F NMR. researchgate.net

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): These agents form transient, diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. nih.gov This interaction induces a differential chemical shift between the signals of the two enantiomers, allowing for their quantification. Lanthanide-based complexes (e.g., Eu(hfc)₃) are classic examples of CSRs that can be used for this purpose. nih.gov

The significant chemical shift dispersion in ¹⁹F NMR often allows for baseline resolution of the diastereomeric signals, enabling highly accurate e.e. determination. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation method for determining the enantiopurity of chiral amines. nih.gov In chiral CE, a chiral selector is added to the background electrolyte (BGE). mdpi.com The enantiomers of the analyte form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, leading to their separation.

Cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, carboxymethyl-β-cyclodextrin) are the most widely used chiral selectors for amine separations. nih.govnih.gov The separation can be fine-tuned by adjusting various parameters, including the type and concentration of the chiral selector, the pH of the BGE, and the use of non-aqueous or mixed organic-aqueous solvent systems (Nonaqueous Capillary Electrophoresis, NACE). nih.govsigmaaldrich.com NACE can be particularly effective for enhancing ion-pair formation between the selector and the analyte, leading to improved enantioseparation. researchgate.netresearchgate.net

Stability of Stereochemical Purity Under Reaction Conditions

The utility of a chiral building block like (S)-1,1,1-trifluoropropan-2-amine is fundamentally dependent on the stability of its stereocenter. If the chiral center were to racemize easily under common reaction conditions, its value in asymmetric synthesis would be greatly diminished.

(S)-1,1,1-trifluoropropan-2-amine exhibits considerable stereochemical stability, enabling its use in multi-step syntheses. One of the key methods for obtaining enantiopure 1,1,1-trifluoropropan-2-amine is through the resolution of a racemic mixture using chiral resolving agents like tartaric acid, which can yield enantiomeric excess (ee) values of up to 99%. soton.ac.uk The success of this classical resolution implies that the amine's stereocenter is stable under the conditions of salt formation and crystallization.

Furthermore, enantioselective syntheses of this amine have been developed that demonstrate its stability under specific reaction conditions. A notable method involves the reduction of a chiral Z-sulfinimine precursor. soton.ac.uk This reduction, using reagents such as sodium borohydride (B1222165) (NaBH₄) or L-selectride, proceeds with high diastereoselectivity (92-96% de), indicating that the newly formed stereocenter is not prone to epimerization under these reductive conditions. soton.ac.uk Subsequent hydrolysis of the sulfinamide auxiliary using trimethylsilyl (B98337) triflate to yield the amine triflate salt also proceeds without compromising the stereochemical integrity. soton.ac.uk

The incorporation of (S)-1,1,1-trifluoropropan-2-amine into larger molecules, such as peptide mimetics and foldamers, further attests to its stability during standard peptide coupling reactions, which typically involve coupling reagents like HATU and bases such as DIPEA. acs.orgresearchgate.net The fact that the chirality is transferred and maintained in the final complex products underscores the robustness of its stereocenter. However, as with any chiral amine, harsh conditions such as very high temperatures or exposure to strong bases for prolonged periods could potentially lead to racemization, although specific studies detailing these limits for this compound are not widely reported.

Reactivity Profiles and Derivatization of S 1,1,1 Trifluoropropan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in (S)-1,1,1-trifluoropropan-2-amine is a key site for a variety of nucleophilic reactions, allowing for the construction of more complex molecular architectures.

Acylation Reactions and Amide Formation

(S)-1,1,1-trifluoropropan-2-amine readily undergoes acylation reactions with a range of acylating agents to form the corresponding amides. These reactions are fundamental in peptide synthesis and the creation of various bioactive molecules. The strong electron-withdrawing nature of the adjacent trifluoromethyl group can influence the nucleophilicity of the amine, but amide bond formation is generally efficient under standard coupling conditions.

For instance, the amine can be coupled with carboxylic acids using common amide coupling reagents. In one example, (S)-1,1,1-trifluoropropan-2-amine was used in the synthesis of quinoxaline (B1680401) derivatives as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. The synthesis involved a cyclization reaction with acetic acid and acetonitrile (B52724) to form a triazole intermediate, which was then coupled with quinoxaline-2-carboxylic acid. nih.gov Another application is seen in the preparation of a Bruton's tyrosine kinase (BTK) inhibitor, where the amine is a key component in forming a complex pyrazole-4-carboxamide structure. libretexts.org

| Reactant 1 | Reactant 2 | Product Type | Application |

| (S)-1,1,1-trifluoropropan-2-amine | Quinoxaline-2-carboxylic acid | Amide | ASK1 inhibitors |

| (S)-1,1,1-trifluoropropan-2-amine | Substituted pyrazole (B372694) carboxylic acid | Amide | BTK inhibitors |

Alkylation and Reductive Amination Pathways

Alkylation of the amine nitrogen in (S)-1,1,1-trifluoropropan-2-amine provides a direct route to secondary and tertiary amines. While direct N-alkylation with alkyl halides is possible, reductive amination offers a versatile and often more controlled pathway to these products.

Reductive amination involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (STAB). nih.gov The choice of reducing agent can be critical, especially when dealing with substrates that are sensitive to the reaction conditions. nih.gov

(S)-1,1,1-trifluoropropan-2-amine has been successfully employed in double reductive amination reactions to construct fluorine-containing benzazepines and piperidine (B6355638) and azepane β-amino esters. thieme-connect.comgeorgiasouthern.edu In these syntheses, a diformyl intermediate is treated with the amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the corresponding N-substituted heterocyclic products. thieme-connect.comgeorgiasouthern.edu

| Carbonyl Compound | Reducing Agent | Product Type |

| Diformyl intermediate | NaBH₃CN | N-substituted benzazepine |

| Diformyl intermediate | NaBH₃CN | N-substituted piperidine β-amino ester |

| Diformyl intermediate | NaBH₃CN | N-substituted azepane β-amino ester |

Imine and Enamine Formation

The condensation of (S)-1,1,1-trifluoropropan-2-amine with aldehydes and ketones leads to the formation of imines (Schiff bases). makingmolecules.com This reaction is typically reversible and acid-catalyzed. makingmolecules.com The strong electron-withdrawing effect of the trifluoromethyl group can stabilize the hemiaminal intermediate, sometimes making the dehydration to the imine more challenging than for non-fluorinated analogues. masterorganicchemistry.comrsc.org To overcome this, solid acid catalysts like K-10 montmorillonite (B579905) or superacidic resins such as Nafion-H, often in conjunction with microwave irradiation, have been employed to facilitate the synthesis of trifluoromethylated imines in high yields. masterorganicchemistry.comnih.gov

While (S)-1,1,1-trifluoropropan-2-amine is a primary amine and thus primarily forms imines acs.org, the formation of enamines is also a relevant transformation in the broader context of trifluoromethylated amines. Enamines are typically formed from the reaction of secondary amines with enolizable aldehydes or ketones. However, in some reaction pathways involving primary amines and specific reagents, enamine-like intermediates or products can be accessed. For example, the reaction of chiral secondary amines with 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) has been shown to produce tetrafluorinated enamines.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. However, under specific conditions, this group can undergo transformations, offering pathways for further derivatization.

Chemical Stability and Influence on Neighboring Groups

The trifluoromethyl group is known for its high chemical and metabolic stability. rsc.org This stability is attributed to the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. rsc.org The CF₃ group is generally resistant to degradation under many chemical, electrochemical, thermal, and photochemical conditions. rsc.org

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the properties of the neighboring amine. It lowers the basicity of the amine functionality, which can affect its reactivity in acid-catalyzed reactions and its binding characteristics in biological systems. This modulation of pKa is a critical aspect of its use in drug design.

Potential for Further Fluorination or Derivatization

While the trifluoromethyl group is highly stable, recent advances in synthetic chemistry have enabled the selective functionalization of C-F bonds. These transformations are challenging due to the high bond dissociation energy of the C-F bond. However, methods involving frustrated Lewis pairs, photoredox catalysis, and radical intermediates have been developed to achieve selective defluorinative functionalization of trifluoromethyl groups.

These methods can potentially be applied to derivatize the trifluoromethyl group in compounds like (S)-1,1,1-trifluoropropan-2-amine, converting it into a difunctionalized moiety. For example, photochemical methods have been used for the defluorinative alkylation of trifluoroacetates and trifluoroacetamides. nih.gov While direct application to (S)-1,1,1-trifluoropropan-2-amine is not widely reported, these emerging technologies suggest the potential for future derivatization strategies for this and similar trifluoromethylated compounds.

Reactions at the Chiral Center and Adjacent Carbon

The chemical behavior of the chiral center and the neighboring carbon atom in (S)-1,1,1-trifluoropropan-2-amine is pivotal for its application in asymmetric synthesis. The trifluoromethyl group significantly influences the reactivity and stereoselectivity of reactions at these positions.

The synthesis of enantiomerically pure (S)-1,1,1-trifluoropropan-2-amine and its derivatives often involves stereoselective reactions where the chiral center is established or modified with high fidelity. A prominent method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. For instance, the condensation of 1,1,1-trifluoroacetone (B105887) with (S)-tert-butanesulfinamide yields a sulfinimine, which upon stereoselective reduction, produces the desired (S)-amine with high diastereoselectivity. soton.ac.uksoton.ac.ukresearchgate.net The choice of reducing agent is critical in determining the stereochemical outcome.

Research has demonstrated that the reduction of the corresponding Z-sulfinimine with different reducing agents leads to varying diastereomeric excesses (de). soton.ac.uksoton.ac.uk These findings highlight the nuanced control achievable in stereoselective modifications.

| Reducing Agent | Diastereomeric Excess (de) | Reference |

| Sodium borohydride (NaBH₄) | 92-96% | soton.ac.uksoton.ac.uk |

| L-Selectride® | 92-96% | soton.ac.uksoton.ac.uk |

Table 1: Stereoselective reduction of a Z-sulfinimine to form (S)-1,1,1-trifluoropropan-2-amine derivatives.

Furthermore, (S)-1,1,1-trifluoropropan-2-amine itself can be employed as a chiral reagent to induce stereoselectivity in subsequent reactions. In the synthesis of N-heterocyclic fluorine-containing β-amino acid derivatives, the inherent chirality of the amine directs the formation of a single stereoisomer in a cyclization reaction. fluorine1.ru This demonstrates the effective transfer of chirality from the amine to a new molecular scaffold.

Rearrangement reactions involving imine intermediates derived from 1,1,1-trifluoroacetone are a key strategy for the synthesis of 1,1,1-trifluoropropan-2-amine (B128076). One notable example is the base-catalyzed isomerization of N-(1,1,1-trifluoroisopropylidene)benzylamine to N-benzylidene-1,1,1-trifluoroisopropylamine. google.com This rearrangement is a crucial step in an industrial process for producing the amine.

In some stereoselective syntheses, an in situ imine isomerization is proposed to occur, which can rationalize the observed stereochemical outcomes that are not predicted by standard models. soton.ac.uksoton.ac.ukresearchgate.net This suggests a dynamic process where the imine intermediate can interconvert between E/Z isomers before the stereochemistry-determining step. Additionally, related fluorinated enamines have been reported to undergo Claisen rearrangement to form γ,δ-unsaturated amides, indicating a potential rearrangement pathway for derivatives of (S)-1,1,1-trifluoropropan-2-amine under specific conditions. rsc.org

Protective Group Strategies for the Amine Functionality

The protection of the amine group in (S)-1,1,1-trifluoropropan-2-amine is essential to prevent undesired side reactions and to direct the reactivity of the molecule during multi-step syntheses. The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amine, which can influence the choice and application of protecting groups.

Commonly used amine protecting groups, such as carbamates, are well-suited for this purpose. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently employed due to their stability under various reaction conditions and their selective removal. masterorganicchemistry.com

| Protecting Group | Abbreviation | Common Reagent for Installation | Common Reagent for Removal | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | masterorganicchemistry.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | H₂, Pd/C (Catalytic Hydrogenation) | masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine | masterorganicchemistry.com |

| Benzyl | Bn | Benzyl bromide | H₂, Pd/C (Catalytic Hydrogenation) | fishersci.co.uk |

| tert-Butanesulfinyl | t-BuSO | (S)- or (R)-tert-Butanesulfinamide | Hydrochloric acid (HCl) | soton.ac.ukresearchgate.net |

Table 2: Common protecting groups for the amine functionality and their typical installation and removal conditions.

Applications As a Chiral Building Block in Asymmetric Synthesis

Construction of Chiral Heterocyclic Scaffolds

The amine serves as a crucial precursor for introducing a chiral trifluoroethylamino moiety into various heterocyclic systems. This is particularly significant in medicinal chemistry, where nitrogen-containing heterocycles are prevalent scaffolds in drug discovery. rsc.org

(S)-1,1,1-trifluoropropan-2-amine and its enantiomer are key intermediates in the synthesis of biologically active heterocyclic compounds, including certain fungicides and kinase inhibitors. A notable application is in the preparation of substituted triazolopyrimidines. For instance, 1,1,1-trifluoro-2-aminoalkanes are crucial for synthesizing fungicidal 7-(1,1,1-trifluoroalk-2-ylamino)-6-(halophenyl)-triazolopyrimidines. google.com The general synthetic approach involves the nucleophilic substitution of a leaving group on the pyrimidine (B1678525) ring by the chiral amine.

A prominent example of a related heterocyclic synthesis is that of Vorasidenib, a kinase inhibitor. In the synthesis of Vorasidenib, (R)-1,1,1-trifluoropropan-2-amine is reacted with a chlorinated pyridine-tethered triazine derivative to install the chiral trifluoroethylamino side chain. rsc.org This highlights the role of this chiral amine in constructing complex, medicinally relevant heterocyclic molecules.

Table 1: Synthesis of Vorasidenib Intermediate

| Reactant 1 | Reactant 2 | Product | Application |

|---|

Data derived from a synthetic route described for Vorasidenib. rsc.org

Beyond triazine derivatives, (S)-1,1,1-trifluoropropan-2-amine is utilized in the synthesis of other nitrogen-containing heterocycles such as pyrazoles. A patent describes the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide. bioorganica.com.ua In this synthesis, the chiral amine is incorporated into the pyrazole (B372694) ring system, which serves as a scaffold for further functionalization. This demonstrates its utility in creating diverse chiral heterocyclic structures that are important intermediates for pharmaceuticals. bioorganica.com.ua

Role in the Generation of Chiral Carboxylic Acids and Esters

The use of chiral amines as auxiliaries for the asymmetric synthesis of carboxylic acids and esters is a well-established strategy. Typically, the chiral amine is converted into an amide, which then directs the stereoselective alkylation of the α-carbon. However, a review of the scientific literature did not yield specific examples of (S)-1,1,1-trifluoropropan-2-amine being employed for this purpose.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

Chiral amines and their derivatives, such as imines, are frequently used to induce asymmetry in carbon-carbon bond-forming reactions, including aldol (B89426) and Mannich reactions. While the formation of N-sulfinyl imines is a common strategy for asymmetric synthesis, beilstein-journals.org specific applications involving an imine derived from (S)-1,1,1-trifluoropropan-2-amine in asymmetric carbon-carbon bond formations are not extensively documented in the reviewed literature.

Preparation of Chiral Alcohols and Haloalkanes

While methods exist for the conversion of racemic alcohols to enantiopure amines, the reverse transformation using (S)-1,1,1-trifluoropropan-2-amine as a chiral source for the preparation of chiral alcohols is not a commonly reported application. nih.govulpgc.es Similarly, no specific methods were found in the surveyed literature detailing the use of this amine for the direct preparation of chiral haloalkanes.

Integration into Peptidomimetic Structures

Peptidomimetics are designed to mimic natural peptides, often with improved stability and bioavailability. nih.gov The incorporation of fluorinated motifs and chiral centers is a key strategy in peptidomimetic design. (S)-1,1,1-trifluoropropan-2-amine has been integrated into complex molecules that can be classified as peptidomimetics. For example, its incorporation into a pyrazole-4-carboxamide structure, as mentioned previously, results in a molecule with amide bonds that mimic the peptide backbone. bioorganica.com.ua The trifluoromethyl group and the defined stereochemistry at the propan-2-yl position contribute to the structural diversity and potential biological activity of the resulting peptidomimetic.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| (S)-1,1,1-trifluoropropan-2-amine |

| (R)-1,1,1-trifluoropropan-2-amine |

| 7-(1,1,1-trifluoroalk-2-ylamino)-6-(halophenyl)-triazolopyrimidine |

| (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide |

Use in Material Science Precursor Synthesis

While direct, widespread applications of (S)-1,1,1-trifluoropropan-2-amine as a precursor in material science are not extensively documented in publicly available research, its unique structural characteristics—specifically its chirality and the presence of a trifluoromethyl group—make it a compound of significant interest for the synthesis of advanced materials. The incorporation of chiral and fluorinated moieties into polymers and liquid crystals can impart unique and desirable properties. Therefore, the potential applications of (S)-1,1,1-trifluoropropan-2-amine in this field can be inferred from studies on structurally similar chiral trifluoromethylated compounds.

The primary areas in material science where (S)-1,1,1-trifluoropropan-2-amine could serve as a valuable precursor include the synthesis of chiral polymers and as a chiral dopant in liquid crystal formulations.

Chiral Polymers:

The synthesis of optically active polymers, such as polyamides and polyimides, has been a subject of considerable research due to their potential applications in chiral separation, asymmetric catalysis, and as alignment layers for liquid crystal displays. The introduction of a chiral center, such as the one present in (S)-1,1,1-trifluoropropan-2-amine , into the polymer backbone can induce the formation of stable helical structures.

Furthermore, the trifluoromethyl group is known to enhance several key properties of polymers. These include:

Improved Solubility: The presence of trifluoromethyl groups can disrupt polymer chain packing, leading to enhanced solubility in organic solvents, which is advantageous for processing.

Reduced Dielectric Constant: The low polarizability of the C-F bond can lead to materials with low dielectric constants, which are desirable for applications in microelectronics.

Increased Optical Transparency: The incorporation of fluorine can reduce the refractive index and decrease optical absorption, leading to more transparent materials.

For instance, soluble and transparent wholly aromatic polyamides have been synthesized from unsymmetrical diamine monomers containing trifluoromethyl groups. These polymers exhibit good thermal stability and low refractive indices. While these studies have not specifically used a derivative of (S)-1,1,1-trifluoropropan-2-amine , the principles underlying the property enhancements are directly applicable. A hypothetical diamine derived from (S)-1,1,1-trifluoropropan-2-amine could be a valuable monomer for creating high-performance, optically active polymers.

Chiral Dopants in Liquid Crystals:

Chiral molecules are often added in small amounts to nematic liquid crystals to induce a helical structure, resulting in a chiral nematic (or cholesteric) liquid crystal phase. These materials are crucial for various applications, including liquid crystal displays (LCDs), sensors, and smart windows. The efficiency of a chiral dopant is determined by its helical twisting power (HTP), which is a measure of its ability to induce a helical structure in the host liquid crystal.

Research has shown that optically active compounds containing a trifluoromethyl group at the chiral center can act as effective chiral dopants for ferroelectric liquid crystals (FLCs). The trifluoromethyl group can influence the spontaneous polarization and response time of the FLC. Although these studies have primarily utilized derivatives of α-trifluoromethylbenzylamine, the same principles suggest that (S)-1,1,1-trifluoropropan-2-amine could be a precursor for novel chiral dopants. Its rigid structure and the presence of the trifluoromethyl group could lead to dopants with high HTP and favorable electronic properties.

The following table summarizes the potential impact of incorporating (S)-1,1,1-trifluoropropan-2-amine as a building block in material science applications, based on findings from analogous compounds.

| Material Class | Potential Role of (S)-1,1,1-trifluoropropan-2-amine | Anticipated Material Properties | Potential Applications |

| Chiral Polyamides/Polyimides | As a chiral monomer (after conversion to a diamine) | High optical activity, enhanced solubility, improved thermal stability, low dielectric constant, high optical transparency. | Chiral separation membranes, asymmetric catalysis, microelectronics, transparent films for flexible displays. |

| Liquid Crystals | As a precursor for chiral dopants | Induction of helical structure in nematic liquid crystals, potential for high helical twisting power, modification of ferroelectric properties. | Liquid crystal displays (LCDs), optical sensors, smart windows, reflective displays. |

| Nonlinear Optical (NLO) Materials | As a chiral component in organic NLO chromophores | Potential for high second-order NLO response due to non-centrosymmetric molecular structure. | Optical communications, data storage, frequency conversion. |

While the direct synthesis of materials from (S)-1,1,1-trifluoropropan-2-amine remains a developing area of research, the established benefits of incorporating chirality and trifluoromethyl groups into advanced materials strongly suggest its potential as a valuable precursor in material science.

Advanced Spectroscopic and Mechanistic Analytical Characterization of Reaction Intermediates and Products

High-Resolution NMR Spectroscopy for Complex Adducts

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of adducts formed from (S)-1,1,1-trifluoropropan-2-amine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of molecular connectivity and stereochemistry.

Two-dimensional NMR techniques are critical for deciphering the complex spin systems present in adducts of (S)-1,1,1-trifluoropropan-2-amine.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In an adduct of (S)-1,1,1-trifluoropropan-2-amine, a COSY spectrum would reveal a cross-peak between the methine proton (H at C2) and the protons of the adjacent methyl group (C3), as well as couplings between the methine proton and any new groups attached to the nitrogen atom. This is fundamental for mapping out the carbon backbone of the molecule. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This allows for the unambiguous assignment of each proton to its corresponding carbon atom. For an adduct, this would definitively link the methine proton signal to the C2 carbon signal and the methyl proton signals to the C3 carbon signal.

A hypothetical set of NMR data for a simple amide adduct, N-acetyl-(S)-1,1,1-trifluoropropan-2-amine, is presented below.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (CF₃) | - | ~125 (q, ¹J_CF ≈ 282 Hz) | H2, H3 |

| 2 (CH) | ~4.8 (m) | ~52 (q, ²J_CF_ ≈ 31 Hz) | C1, C3, C=O |

| 3 (CH₃) | ~1.5 (d) | ~15 | C2, C1 |

| Amide CH₃ | ~2.0 (s) | ~23 | C=O |

| Amide C=O | - | ~170 | H2, Amide H, Amide CH₃ |

Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative tool for studying compounds like (S)-1,1,1-trifluoropropan-2-amine. wikipedia.orgbiophysics.org

The chemical shift of the trifluoromethyl (CF₃) group is highly sensitive to its local electronic environment, making it an excellent probe for monitoring reaction progress and characterizing products. biophysics.orgnih.gov The ¹⁹F NMR spectrum of (S)-1,1,1-trifluoropropan-2-amine itself shows a signal for the CF₃ group, which will experience a significant shift upon formation of an adduct, such as an amide or a sulfonamide. For example, the formation of an N-sulfinylimine intermediate from trifluoroacetone results in a ¹⁹F signal at -75.48 ppm, which is distinct from the resulting diastereomeric reduction products. soton.ac.uk

A key application of ¹⁹F NMR is in the determination of enantiomeric purity. By reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. acs.orgrsc.org These diastereomers, having different spatial arrangements, will place the CF₃ group in slightly different magnetic environments, resulting in two distinct signals in the ¹⁹F NMR spectrum. frontiersin.orgbohrium.com The relative integration of these signals provides a precise measure of the diastereomeric and, by extension, the enantiomeric excess of the original amine. acs.orgnih.gov

| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm) | Notes |

| R-CF₃ | -50 to -70 | Aliphatic trifluoromethyl groups. wikipedia.org |

| Ar-CF₃ | -60 to -65 | Trifluoromethyl group attached to an aromatic ring. |

| CF₃-C(O)-R | -75 to -85 | Trifluoromethyl ketones. |

| CF₃-CH(NHR)- | -72 to -78 | The environment in adducts of (S)-1,1,1-trifluoropropan-2-amine. soton.ac.ukrsc.org |

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a cornerstone for the analysis of reaction products, providing essential information on molecular weight and structure.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). acs.org This precision allows for the determination of the elemental formula of a reaction product, a critical step in its identification. acs.orgacs.org For adducts of (S)-1,1,1-trifluoropropan-2-amine, HRMS can readily confirm the incorporation of the amine into a larger molecule by matching the experimentally observed accurate mass with the calculated theoretical mass for the proposed structure. rsc.orgthieme-connect.comacs.orgnih.gov This technique is invaluable for distinguishing between potential products with identical nominal masses but different elemental compositions.

| Molecular Formula | Compound Description | Calculated [M+H]⁺ (Da) | Found (Da) | Reference |

| C₁₅H₁₁ClF₆N₅ | Triazolopyrimidine adduct | 410.0602 | 410.0608 | nih.gov |

| C₂₈H₃₂F₃N₂OS | Sulfinamide adduct | 501.2187 | 501.2186 | acs.org |

| C₃₈H₄₅F₄N₇O₇S | Complex peptide adduct | 842.2930 (as [M+Na]⁺) | 842.2936 (as [M+Na]⁺) | rsc.org |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. ddtjournal.comgoogle.com In a typical MS/MS experiment, the protonated molecule of the adduct ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragments are detected.

The fragmentation pattern provides a roadmap of the molecule's connectivity. For aliphatic amines, a characteristic fragmentation pathway is α-cleavage—the cleavage of a carbon-carbon bond adjacent to the C-N bond. libretexts.orgmiamioh.edulibretexts.org In the case of (S)-1,1,1-trifluoropropan-2-amine and its adducts, the most likely α-cleavage would involve the loss of the methyl group (•CH₃) to form a stable iminium ion. Another potential fragmentation is the cleavage of the C1-C2 bond, leading to the loss of the trifluoromethyl radical (•CF₃), although this is less common due to the strength of the C-C bond adjacent to the electron-withdrawing CF₃ group. The specific fragmentation pattern can be used to confirm the structure of the adduct and differentiate between isomers.

Proposed Fragmentation of a Protonated N-acetyl Adduct:

Precursor Ion [M+H]⁺: m/z 156.06

Path A (Loss of •CH₃): Cleavage of the C2-C3 bond results in a stable iminium ion.

Fragment: [C₄H₅F₃NO]⁺

m/z: 141.03

Path B (Loss of H₂O from fragment): Subsequent loss of water from the Path A fragment.

Fragment: [C₄H₃F₃N]⁺

m/z: 123.02

Path C (Loss of Acetyl Group): Cleavage of the amide C-N bond.

Fragment: [C₃H₇F₃N]⁺ (Protonated amine)

m/z: 114.05

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are particularly useful for monitoring the conversion of the primary amine in (S)-1,1,1-trifluoropropan-2-amine into other functionalities, such as an amide or sulfonamide.

In the IR spectrum of the starting material, (S)-1,1,1-trifluoropropan-2-amine, key absorptions include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500–3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. libretexts.org

N-H Bending (Scissoring): A medium to strong absorption appears around 1650–1590 cm⁻¹. libretexts.org

C-F Stretching: Very strong and intense absorptions are found in the 1400–1000 cm⁻¹ region, which are characteristic of the trifluoromethyl group. mpg.de

When the amine reacts to form an adduct, such as an N-acyl derivative (an amide), the IR spectrum changes predictably:

The two N-H stretching bands of the primary amine are replaced by a single, sharper N-H stretch for the secondary amide, typically found between 3350 and 3250 cm⁻¹.

A very strong new band, the Amide I band (primarily C=O stretching), appears in the region of 1680–1630 cm⁻¹.

The Amide II band (a mix of N-H bending and C-N stretching) is observed around 1550 cm⁻¹.

These distinct changes allow for straightforward qualitative monitoring of the reaction's progress. youtube.com Raman spectroscopy provides complementary information, as symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3500-3300 (two bands) | Medium |

| N-H Bend | 1650-1590 | Medium-Strong | |

| Secondary Amide (R-CO-NH-R') | N-H Stretch | 3350-3250 | Medium |

| C=O Stretch (Amide I) | 1680-1630 | Strong | |

| N-H Bend (Amide II) | 1570-1515 | Medium-Strong | |

| Trifluoromethyl (CF₃) | C-F Stretch | 1400-1000 | Very Strong |

X-ray Diffraction for Solid-State Structural Confirmation

X-ray diffraction (XRD) stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For reaction products derived from (S)-1,1,1-trifluoropropan-2-amine, single-crystal XRD provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for confirming the retention or inversion of configuration at the chiral center.

In the synthesis of derivatives of (S)-1,1,1-trifluoropropan-2-amine, X-ray crystallography has been instrumental. For instance, in a three-step synthesis of enantiomerically enriched 1,1,1-trifluoropropan-2-amine (B128076), the absolute configuration of the amine derivatives was unequivocally confirmed through X-ray crystallographic analysis of crystalline intermediates. soton.ac.uksoton.ac.uk This technique has also been applied to more complex molecules incorporating the (S)-1,1,1-trifluoropropan-2-amine moiety. For example, the crystalline Form A of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide has been characterized by X-ray powder diffraction (XRPD), which provides a characteristic fingerprint of the crystalline form. google.com

Table 1: Representative X-ray Powder Diffraction (XRPD) Peaks for a Derivative of (S)-1,1,1-trifluoropropan-2-amine google.com

| 2θ Value (± 0.2) |

| 15.8 |

| 16.2 |

| 11.9 |

| 19.0 |

| 18.3 |

| 23.8 |

| 20.5 |

| 25.7 |

| 20.1 |

| 9.5 |

| 25.0 |

| 11.1 |

This table presents the characteristic XRPD peaks for Form A of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, a complex molecule containing the (S)-1,1,1-trifluoropropan-2-amine scaffold.

The data obtained from X-ray diffraction studies are invaluable for understanding the conformational preferences of molecules containing the trifluoromethyl group and the chiral amine center, which can influence their biological activity and physical properties.

In Situ Spectroscopic Monitoring of Reactions Utilizing (S)-1,1,1-trifluoropropan-2-amine

In situ spectroscopic techniques offer a powerful approach to study the kinetics and mechanisms of chemical reactions in real-time, without the need for sample isolation. spectroscopyonline.com For reactions involving (S)-1,1,1-trifluoropropan-2-amine, methods such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the consumption of reactants, the formation of intermediates, and the appearance of products.

While specific literature detailing in situ monitoring of reactions with (S)-1,1,1-trifluoropropan-2-amine is not abundant, the principles of these techniques are broadly applicable. For example, in situ FTIR spectroscopy can be employed to monitor reactions by tracking the characteristic vibrational frequencies of functional groups. nih.gov The progress of a reaction involving (S)-1,1,1-trifluoropropan-2-amine could be followed by observing the disappearance of the N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the product, such as the C=O stretch of an amide or the C-N stretch of a new bond.

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly well-suited in situ technique. The ¹⁹F nucleus is highly sensitive and its chemical shift is very responsive to changes in the local electronic environment. This allows for clear differentiation between the starting material, intermediates, and products containing the trifluoromethyl group. rsc.orgrsc.org For instance, the formation of an amide from (S)-1,1,1-trifluoropropan-2-amine and a carboxylic acid would result in a downfield shift of the ¹⁹F NMR signal of the CF₃ group due to the change in the electronic environment around the chiral center.

Table 2: Hypothetical In Situ ¹⁹F NMR Monitoring of a Reaction with (S)-1,1,1-trifluoropropan-2-amine

| Species | Functional Group Environment | Expected ¹⁹F Chemical Shift Range (ppm) |

| (S)-1,1,1-trifluoropropan-2-amine | Primary Amine | δ -78 to -80 |

| Reaction Intermediate (e.g., imine) | Imine | δ -74 to -76 |

| Product (e.g., amide) | Amide | δ -70 to -72 |

This table provides a hypothetical illustration of how ¹⁹F NMR chemical shifts might change during a reaction, allowing for real-time monitoring of the different species in the reaction mixture. The exact chemical shifts would be dependent on the specific reactants and reaction conditions.

The ability to monitor reactions in situ allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation. It also provides invaluable mechanistic insights by enabling the detection and characterization of short-lived intermediates that might be missed by traditional analytical methods.

Computational and Theoretical Studies of S 1,1,1 Trifluoropropan 2 Amine

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of a molecule. For fluorinated compounds, the strong electronegativity of fluorine atoms significantly influences the electron distribution. In a study involving the synthesis of lead bromide perovskite crystals incorporating (S)-1,1,1-trifluoropropan-2-amine, Density Functional Theory (DFT) was employed for geometry optimizations of the bulk structures. rsc.org These calculations inherently determine the electronic ground state of the system, accounting for the electronic influence of the trifluoromethyl group on the amine's coordination. rsc.org

Further insights can be drawn from ab initio molecular orbital calculations on related fluorinated molecules. For instance, a study on 3,3,3-trifluoropropane-1,2-diol, a probe for coenzyme B12-dependent enzymatic reactions, indicated that the CF3 group had a minimal effect on the stability of proposed reaction intermediates. grafiati.com This suggests that while the trifluoromethyl group is a strong electron-withdrawing group, its impact on the stability of adjacent reactive centers can be subtle. grafiati.com The electronic properties of the CF3 group are also critical in its use as a 19F NMR tag, where its chemical shift is sensitive to the local environment, a phenomenon that has been studied using DFT calculations. escholarship.org

Conformational Analysis and Energy Minima Identification

Theoretical calculations have been used to study the conformational preferences of tri- and tetrafluoropropionamides derived from chiral secondary amines. rsc.org These studies combine X-ray analysis with computational methods to understand how the presence of multiple fluorine atoms, including a trifluoromethyl group, dictates the molecule's preferred shape. rsc.org For example, in tetrafluorinated amides, the trifluoromethyl group was found to force the F–C–C=O dihedral angle into a nearly syn conformation, in contrast to the anti preference in single α-fluorine substituted amides. rsc.org This highlights the significant steric and electronic influence the CF3 group has on rotational energy barriers and the identification of energy minima. General computational methods for conformational sampling, such as those available in software packages like MOE and Catalyst, are integral to identifying global energy minima and bioactive conformations for druglike molecules. nih.gov

Prediction of Reactivity and Reaction Pathways

Theoretical methods can predict the most likely sites for chemical reactions on a molecule and the pathways those reactions might follow. The trifluoromethyl group in (S)-1,1,1-trifluoropropan-2-amine significantly reduces the nucleophilicity of the amine group due to its strong electron-withdrawing nature. This property has been noted in experimental studies where the amine is described as poorly nucleophilic, making reactions like epoxide opening with its hydrochloride salt challenging without specific reagents. soton.ac.uk

Computational studies on related systems have been used to predict reactivity. For example, quantum chemical transition-state calculations have been successfully applied to predict the Michael-acceptor reactivity and toxicity of various compounds. nih.gov While not applied directly to (S)-1,1,1-trifluoropropan-2-amine in the available literature, such methods could be used to quantify its reactivity indices (e.g., Fukui functions, electrostatic potential) to predict its behavior in various reaction types, including its known utility in chemoselective amination reactions to form triazolopyrimidines. nih.gov

Transition State Characterization for Asymmetric Reactions

(S)-1,1,1-trifluoropropan-2-amine is a chiral building block, and its synthesis and reactions often involve asymmetric transformations where understanding the transition states is key to explaining the observed stereoselectivity. Computational modeling is a powerful tool for characterizing these short-lived, high-energy structures.

In the synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine from a chiral Z-sulfinimine, the observed stereoselectivity was rationalized by proposing transition state models. soton.ac.uk It was suggested that the typical models failed to explain the outcome and that an in situ isomerization of the imine likely occurred, driven by unfavorable steric interactions in the transition state. soton.ac.uk Specifically, a proposed open transition state (TS-1) was thought to be destabilized by repulsion between the CF3 group and the sulfoxide (B87167) oxygen, leading to an alternative transition state (TS-2) that correctly predicted the major diastereomer formed. soton.ac.uk Similarly, the stereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines, which are common precursors to chiral amines, is often explained using a six-membered ring transition state model. researchgate.net These examples show how theoretical models of transition states are crucial for understanding and predicting the outcomes of asymmetric reactions involving precursors to (S)-1,1,1-trifluoropropan-2-amine.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can accurately predict spectroscopic parameters, such as NMR chemical shifts, which can aid in structure elucidation. The 19F NMR spectrum is particularly informative for fluorinated compounds.

A study evaluating various trifluoromethyl probes for protein studies used DFT calculations with the B3LYP hybrid functional and the 6-31G(d,p) basis set to confirm trends in chemical shift dispersion. escholarship.org The calculations supported the experimental observation that certain trifluoromethyl tags exhibit a greater range of chemical shifts depending on the polarity of the solvent, which is a direct consequence of their electronic structure. escholarship.org While experimental NMR data for various derivatives containing the (S)-1,1,1-trifluoropropan-2-amine moiety are available, published quantum chemical calculations predicting the specific 1H, 13C, or 19F NMR chemical shifts of the isolated molecule are scarce. soton.ac.uknih.govrsc.org However, the existing computational work on related tags demonstrates the feasibility and utility of such calculations. escholarship.org

Ligand Binding and Interaction Modeling in Theoretical Systems

The most extensive computational studies involving (S)-1,1,1-trifluoropropan-2-amine are in the context of medicinal chemistry, where it is incorporated as a key fragment into larger, biologically active molecules. In these studies, molecular modeling techniques are used to understand how the final compound interacts with its biological target.

In the development of microtubule-stabilizing agents for neurodegenerative diseases, (S)-1,1,1-trifluoropropan-2-amine was used as a building block for a class of 1,2,4-triazolo[1,5-a]pyrimidines. nih.govacs.org Computational studies, including the calculation of binding energies, were performed to compare derivatives. For example, replacing the (S)-1,1,1-trifluoropropan-2-amine fragment with a bulkier, more lipophilic amine was shown to sometimes reduce the binding affinity for a secondary binding site on tubulin. nih.govacs.org This suggests that the size, shape, and electronic properties of the (S)-1,1,1-trifluoropropan-2-amine fragment are well-suited for this particular protein interaction. nih.govacs.org

Similarly, in the design of β-secretase (BACE1) inhibitors for Alzheimer's disease, an aminomethyl moiety derived from amines like (S)-1,1,1-trifluoropropan-2-amine was modeled. acs.org The non-planar, sp3-hybridized nature of the benzylic carbon to which the amine is attached was shown to facilitate an optimal geometry for hydrogen bonding to a key glycine (B1666218) residue (Gly230) in the BACE1 active site. acs.org

The table below summarizes calculated binding energy changes for microtubule-stabilizing agents when switching from an (S)-1,1,1-trifluoropropan-2-amine moiety to an (R)-3,3-dimethylbutan-2-amine moiety at a specific position, illustrating the impact of this fragment on ligand binding. acs.org

| Matched Molecular Pair Comparison | Average Change in Calculated Binding Energy (kcal/mol) for Vinca Site | Average Change in Calculated Binding Energy (kcal/mol) for Seventh Site |

| Switching from (S)-1,1,1-trifluoropropan-2-amine to (R)-3,3-dimethylbutan-2-amine | Relatively small change | Can be significant, affecting affinity |

These modeling studies demonstrate the critical role of the (S)-1,1,1-trifluoropropan-2-amine fragment in establishing potent and specific interactions within a protein binding pocket, guiding the design of new therapeutic agents.

Future Research Trajectories and Academic Perspectives

Development of Novel Enantioselective Synthetic Routes with Enhanced Efficiency

The development of more efficient and selective methods for synthesizing (S)-1,1,1-trifluoropropan-2-amine is a primary research goal. While industrial synthesis often relies on the fluorination of natural amino acids like L-alanine with reagents such as sulfur tetrafluoride (SF4), the toxicity and specialized equipment required for this process drive the search for alternatives suitable for standard laboratory settings. soton.ac.uk

Current research efforts are exploring various strategies:

Chiral Auxiliaries: One promising approach involves the use of chiral sulfinamide auxiliaries. soton.ac.uk For instance, the reduction of a geometrically pure Z-sulfinimine with sodium borohydride (B1222165) (NaBH4) or L-selectride can yield the corresponding (S)-configured amine derivative with high diastereoselectivity (92-96% de). soton.ac.uk

Biomimetic Transamination: Inspired by biological processes, biomimetic transamination offers a practical route to chiral (fluoroalkyl)amines. acs.org

Enzymatic Synthesis: The use of enzymes, such as transaminases and reductive aminases, is gaining traction for the synthesis of chiral fluoroamines. nih.gov Reductive aminases, in particular, have shown high activity in the reductive amination of ketones to produce fluorinated amines. nih.gov

Resolution of Racemates: Crystallization with enantiopure resolving agents, like tartaric acid, can be used to resolve racemic mixtures of 1,1,1-trifluoropropan-2-amine (B128076), achieving high enantiomeric excess (up to 99% ee). soton.ac.uk

Table 1: Comparison of Synthetic Methods for (S)-1,1,1-trifluoropropan-2-amine

| Method | Reagents/Catalysts | Key Features | Reference |

| Fluorination of L-alanine | Sulfur tetrafluoride (SF4) | Industrial scale, high cost, requires specialized facilities due to toxicity. | soton.ac.uk |

| Chiral Sulfinamide Auxiliary | Z-sulfinimine, NaBH4 or L-selectride | Three-step synthesis, high diastereoselectivity (92-96% de). | soton.ac.uk |

| Biomimetic Transamination | Chiral amine, base | Chirality transfer from a less stable to a more stable stereogenic center. | acs.org |

| Enzymatic Synthesis | Transaminases, Reductive aminases | High enantioselectivity, mild reaction conditions. | nih.gov |

| Resolution of Racemate | Enantiopure tartaric acid | Crystallization-based separation, can achieve high enantiomeric excess (>99% ee). | soton.ac.uk |

Exploration of New Catalytic Applications for (S)-1,1,1-trifluoropropan-2-amine Derivatives

Derivatives of (S)-1,1,1-trifluoropropan-2-amine are being investigated as catalysts and chiral ligands in a variety of asymmetric reactions. The unique electronic properties conferred by the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes.

Future research in this area includes:

Organocatalysis: Chiral fluoroamines and their derivatives can act as organocatalysts, for example, in the enantioselective α-fluorination of aldehydes. juniperpublishers.com

Phase-Transfer Catalysis: The development of new cinchona-based phase-transfer catalysts enables the asymmetric synthesis of γ-trifluoromethylated γ-amino esters through umpolung addition of trifluoromethyl imines to acrylates. nih.gov

Metal-Catalyzed Reactions: Chiral ligands derived from (S)-1,1,1-trifluoropropan-2-amine can be employed in metal-catalyzed reactions, such as the palladium-catalyzed enantioselective fluorination of various ketoesters and oxindoles. juniperpublishers.com

Advanced Functional Material Synthesis Incorporating the Chiral Fluoroamine Moiety

The incorporation of the chiral fluoroamine moiety into polymers and other materials is an emerging area of research with the potential to create materials with novel properties. The presence of the trifluoromethyl group can enhance thermal stability, chemical resistance, and introduce specific optical or electronic functionalities.

Potential applications and research directions include:

Chiral Polymers: Synthesis of polymers containing the (S)-1,1,1-trifluoropropan-2-amine unit could lead to materials with unique chiroptical properties or applications in chiral separations.

Fluorinated Materials: Fluorinated compounds can be used to synthesize dental care materials that harden the surface layer of minerals, preventing dental caries. nih.gov

Liquid Crystals: The introduction of chiral, fluorinated groups can influence the mesomorphic properties of liquid crystalline materials.

Mechanistic Investigations into Unexplored Reaction Pathways

A deeper understanding of the reaction mechanisms involving (S)-1,1,1-trifluoropropan-2-amine is crucial for optimizing existing synthetic methods and designing new transformations.

Key areas for future mechanistic studies include:

Stereoselective Reductions: The stereochemical outcome of reductions of sulfinimines with reagents like NaBH4 and L-selectride is not always predictable by standard models, suggesting the possibility of in situ imine isomerization. soton.ac.uk Further investigation is needed to fully elucidate these pathways.

Radical Reactions: Mechanistic studies involving radical cascade cyclizations and other radical-mediated transformations can provide insights into the formation of complex molecular scaffolds. acs.org For instance, the copper-catalyzed γ-azidation of 2-alkyl benzohydrazides is proposed to proceed through a 1,5-hydrogen atom transfer (HAT) followed by a Cu-mediated azido (B1232118) transfer cascade. nih.gov

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and predict stereochemical outcomes, complementing experimental studies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis of (S)-1,1,1-trifluoropropan-2-amine and its derivatives, including improved safety, scalability, and efficiency. researchgate.netthieme-connect.de

Future developments in this area will likely focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this chiral amine can enable safer handling of hazardous reagents and facilitate seamless scale-up. researchgate.net Automated fast-flow instruments have already demonstrated the ability to rapidly synthesize long peptide chains. nih.govamidetech.com

Multi-step Synthesis: The modular nature of flow chemistry setups facilitates the integration of multiple reaction steps into a single, continuous process, streamlining the synthesis of complex molecules. researchgate.net

Process Optimization: Automated systems can be used to rapidly screen reaction conditions and optimize parameters such as temperature, pressure, and reagent stoichiometry, leading to higher yields and purity. thieme-connect.de

Sustainable and Environmentally Benign Synthetic Approaches

There is a growing emphasis on developing "green" and sustainable methods for the synthesis of amines and other chemical compounds. rsc.org This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key strategies for the sustainable synthesis of (S)-1,1,1-trifluoropropan-2-amine include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Multicomponent reactions are particularly attractive in this regard due to their high atom economy. rsc.org

Catalytic Methods: The use of catalytic methods, both enzymatic and chemical, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. rsc.org

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of chiral amines is a long-term goal for sustainable chemistry. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in certain reactions, such as the ring-opening of epoxides, offering a more environmentally friendly alternative to conventional heating. researchgate.net

Q & A

Q. What are the standard synthetic routes for (S)-1,1,1-trifluoropropan-2-amine, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, enantioselective reduction of trifluoromethyl ketones using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer with >90% enantiomeric excess (ee) . Purification via chiral chromatography (e.g., using amylose- or cellulose-based columns) or crystallization of diastereomeric salts (e.g., with tartaric acid derivatives) is critical to achieve high purity (>99% ee) .

Q. How should (S)-1,1,1-trifluoropropan-2-amine be stored to maintain stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation from moisture or light. Stability studies indicate a shelf life of ≥12 months under these conditions .

Q. What analytical techniques are used to confirm the structure of (S)-1,1,1-trifluoropropan-2-amine?

- NMR Spectroscopy : H and F NMR verify substituent positions and fluorine coupling patterns .

- X-ray Crystallography : Resolves absolute configuration and spatial arrangement .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How does the (S)-enantiomer’s configuration influence its biological activity compared to the (R)-form?

Computational and experimental studies show enantiomer-specific interactions. For instance, (S)-1,1,1-trifluoropropan-2-amine exhibits higher binding affinity to microtubule-associated proteins (ΔG = −8.2 kcal/mol) than the (R)-enantiomer (ΔG = −7.5 kcal/mol), attributed to steric complementarity in hydrophobic pockets . Pharmacological assays in neurodegenerative models further validate this selectivity .

Q. What computational methods are employed to predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. Matched molecular pair (MMP) analyses compare binding energy differentials between enantiomers at target sites (e.g., vinca alkaloid domains in tubulin) .

Q. How can contradictory data on the compound’s pharmacological efficacy be resolved?

- Dose-Response Studies : Assess activity across concentrations (e.g., IC values in enzyme inhibition).